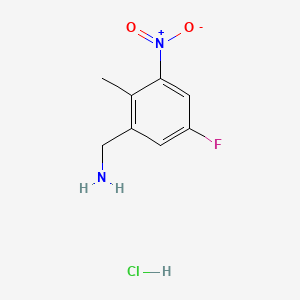
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is an organic compound that features a fluorine, methyl, and nitro group attached to a benzene ring, with a methanamine group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride typically involves multiple steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group.
Hydrochloride Formation: The conversion of the amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Fluoro-2-methyl-3-aminophenyl)methanaminehydrochloride.
Scientific Research Applications
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)propane
- 1-(5-Fluoro-2-methyl-3-nitrophenyl)butane
Uniqueness
1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methanamine group and hydrochloride salt can enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H10ClFN2O2 |
|---|---|
Molecular Weight |
220.63 g/mol |
IUPAC Name |
(5-fluoro-2-methyl-3-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c1-5-6(4-10)2-7(9)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H |
InChI Key |
KPGKTWIMSIWHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


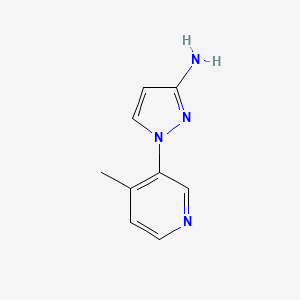

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
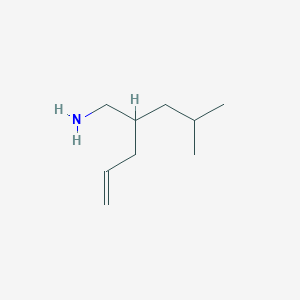
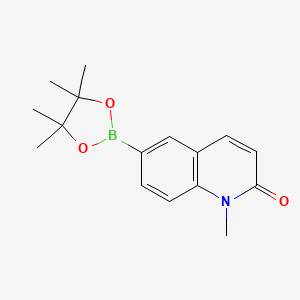

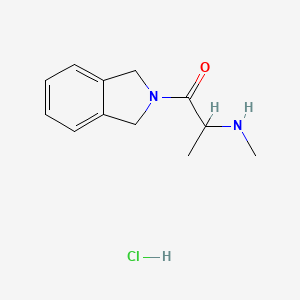




![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
